Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate
Overview
Description
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a chemical compound with the molecular formula C15H21NO3S and a molecular weight of 295.4 g/mol . It is commonly used as a synthetic intermediate in the preparation of novel anti-inflammatory agents . The compound appears as a yellow oil and is typically stored at temperatures between 2-8°C .
Preparation Methods
The synthesis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl phenylacetate and diethylthiocarbamoyl chloride.
Reaction Conditions: The reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate has several scientific research applications:
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into the compound’s potential therapeutic applications, particularly in the development of anti-inflammatory drugs, is ongoing.
Mechanism of Action
The mechanism of action of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate can be compared with other similar compounds, such as:
Ethyl 2-(3-(diethylcarbamothioyl)oxy)phenylacetate: This compound has a similar structure and may exhibit comparable chemical properties.
Other Thiocarbamoyl Derivatives: Compounds with thiocarbamoyl groups may share similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a phenylacetate core with a diethylthiocarbamoyl group, which may contribute to its biological activity. Understanding the structure is crucial for elucidating its pharmacological effects.
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes that are involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylacetates, including this compound, inhibited histone deacetylases (HDACs), which are implicated in cancer progression. The inhibition of HDACs leads to increased acetylation of histones and affects gene expression related to cell cycle regulation and apoptosis .
- Antioxidant Activity Assessment : Research conducted by Pharmacology Reports evaluated the antioxidant capacity of various phenylacetate derivatives. This compound exhibited significant free radical scavenging activity, indicating its potential use as a protective agent against oxidative damage .
- Anti-inflammatory Potential : A study focusing on inflammatory models showed that this compound reduced pro-inflammatory cytokine levels, suggesting its role in modulating immune responses .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[3-(diethylcarbamothioyloxy)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-9-7-8-12(10-13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCTGMKUOHMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=CC(=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497580 | |
Record name | Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67443-54-3 | |
Record name | Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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